Seldomycin factor 1
CAS No.: 56276-04-1
Cat. No.: VC1768979
Molecular Formula: C17H34N4O10
Molecular Weight: 454.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56276-04-1 |
|---|---|
| Molecular Formula | C17H34N4O10 |
| Molecular Weight | 454.5 g/mol |
| IUPAC Name | 5-amino-6-[4,6-diamino-3-(3-amino-4,5-dihydroxyoxan-2-yl)oxy-2-hydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol |
| Standard InChI | InChI=1S/C17H34N4O10/c18-4-1-5(19)15(31-17-9(21)12(26)11(25)7(2-22)29-17)13(27)14(4)30-16-8(20)10(24)6(23)3-28-16/h4-17,22-27H,1-3,18-21H2 |
| Standard InChI Key | YNMRKGLUALDHIR-UHFFFAOYSA-N |
| SMILES | C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)O)OC3C(C(C(CO3)O)O)N)N |
| Canonical SMILES | C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)O)OC3C(C(C(CO3)O)O)N)N |
Introduction
Chemical Structure and Properties
Molecular Information
Seldomycin factor 1 has the molecular formula C17H34N4O10 and a molecular weight of 454.5 g/mol . The compound's structure features multiple amino and hydroxyl groups attached to a complex cyclohexyl and oxane-based skeleton, contributing to its biological activity profile . Its chemical composition reflects the typical complexity of aminoglycoside antibiotics, with multiple stereocenters and functional groups that play crucial roles in its mechanism of action.
Structural Identifiers
The precise chemical identification of Seldomycin factor 1 is facilitated through several standardized notation systems:
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SMILES: C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)O)OC3C(C(C(CO3)O)O)N)N
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InChI: InChI=1S/C17H34N4O10/c18-4-1-5(19)15(31-17-9(21)12(26)11(25)7(2-22)29-17)13(27)14(4)30-16-8(20)10(24)6(23)3-28-16/h4-17,22-27H,1-3,18-21H2
The IUPAC name for this compound is 5-amino-6-[4,6-diamino-3-(3-amino-4,5-dihydroxyoxan-2-yl)oxy-2-hydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol . This systematic nomenclature precisely describes the compound's structural arrangement and functional groups.
Predicted Physical Properties
The physical properties of Seldomycin factor 1 can be predicted based on its molecular structure. One important characteristic is its collision cross section (CCS), which provides information about the compound's three-dimensional shape and potential interactions:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 455.23478 | 210.3 |
| [M+Na]+ | 477.21672 | 210.0 |
| [M+NH4]+ | 472.26132 | 210.0 |
| [M+K]+ | 493.19066 | 211.5 |
| [M-H]- | 453.22022 | 202.2 |
| [M+Na-2H]- | 475.20217 | 225.8 |
| [M]+ | 454.22695 | 207.8 |
| [M]- | 454.22805 | 207.8 |
Table 1: Predicted collision cross section data for Seldomycin factor 1 adducts
These predicted CCS values provide valuable information for analytical chemistry applications, particularly for mass spectrometry-based identification and characterization of the compound.
Synonyms and Identifiers
Common Synonyms
Seldomycin factor 1 is known by several alternative names in scientific literature and databases:
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D-Streptamine, O-2-amino-2-deoxy-alpha-D-glucopyranosyl-(1-4)-O-(6-amino-2-deoxy-alpha-D-xylopyranosyl-(1-6))-2-deoxy-
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4,6-Diamino-3-[(2-amino-2-deoxypentopyranosyl)oxy]-2-hydroxycyclohexyl 2-amino-2-deoxyhexopyranoside
Registry Numbers and Database Identifiers
The compound is registered in various chemical databases with the following identifiers:
These standardized identifiers facilitate cross-referencing across different chemical databases and literature sources, ensuring proper identification of the compound in scientific communications.
Biological Activity
Mechanism of Action
Seldomycin factor 1 exerts its antibacterial effects by inhibiting the small ribosomal subunit, which is essential for bacterial protein synthesis. This mechanism of action is similar to other aminoglycoside antibiotics, which bind to the 30S ribosomal subunit, causing misreading of the genetic code and disrupting protein synthesis in bacterial cells. This interference with a fundamental cellular process explains the broad-spectrum activity of Seldomycin factor 1 against diverse bacterial species.
Antimicrobial Spectrum and Potency
The compound demonstrates significant antibacterial activity against both Gram-positive and Gram-negative bacteria . Within the seldomycin complex, factor 5 has been identified as having the strongest antimicrobial activity in both in vitro and in vivo studies, though factor 1 also exhibits considerable potency .
The ED50 (median effective dose) of Seldomycin factor 1 is reported to be greater than 1000 mg/kg when administered intravenously for abdominal infection in mice . This information provides a preliminary assessment of the compound's potential therapeutic window, though more detailed pharmacokinetic and pharmacodynamic studies would be necessary for clinical applications.
Resistance Profile
An important consideration for any antibiotic is its susceptibility to resistance mechanisms. Seldomycin factor 1 shows cross-resistance with Escherichia coli strains that possess aminoglycoside-modifying enzymes, including APH(3')-I, APH(3')-II, AAC(6'), and AAC(2') . This resistance profile is consistent with other aminoglycosides and highlights the challenges faced in clinical applications of this class of antibiotics.
Structural Determination and Characterization
The structure of Seldomycin factor 1 was elucidated through a combination of chemical degradation studies and spectral analysis techniques. It has been identified specifically as 6-O-(2-amino-2-deoxy-alpha-D-xylopyranosyl) paromamine. This structural determination is crucial for understanding the compound's biological activity and for establishing structure-activity relationships that might guide future drug development efforts.
The structural characterization revealed that Seldomycin factor 1 consists of a 2-deoxystreptamine core linked to amino sugar moieties . This architectural arrangement is typical of aminoglycosides but with specific variations in the sugar substituents that distinguish Seldomycin factor 1 from other members of this antibiotic class.
Related Compounds
Seldomycin-1 (Disulfate Form)
A closely related compound to Seldomycin factor 1 is its disulfate salt form, known as Seldomycin-1. This derivative has the molecular formula C17H38N4O18S2 and a molecular weight of 650.6 g/mol . It is registered with CAS number 56298-52-3 and is also known by synonyms such as XX 88-1 disulfate and Antibiotic XK 88-1 disulfate .
The disulfate form may exhibit different physicochemical properties compared to the parent compound, potentially affecting solubility, stability, and bioavailability. Such salt forms are often developed to optimize pharmaceutical properties while maintaining the fundamental biological activity of the parent compound.
Other Seldomycin Factors
Seldomycin factor 1 is part of a larger family of related compounds, including factors 2, 3, and 5 . These different factors share structural similarities but differ in specific substituents or stereochemical arrangements, leading to variations in their biological activities. Factor 5 has been identified as possessing the highest antimicrobial potency among the seldomycin complex components .
Comparative Analysis with Other Aminoglycosides
Seldomycin factor 1 belongs to the broader class of aminoglycoside antibiotics, which includes clinically important compounds such as streptomycin, gentamicin, and tobramycin. While specific comparative data is limited in the available literature, all aminoglycosides share the common mechanism of targeting bacterial protein synthesis by binding to the small ribosomal subunit.
The structural differences between Seldomycin factor 1 and other aminoglycosides may confer unique properties in terms of:
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Spectrum of antimicrobial activity
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Potency against specific bacterial strains
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Susceptibility to resistance mechanisms
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Pharmacokinetic and pharmacodynamic profiles
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Toxicity and adverse effect patterns
Further comparative studies would be valuable to fully characterize the potential advantages and limitations of Seldomycin factor 1 relative to other aminoglycosides in clinical use.
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